2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline
Description
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a piperazine ring substituted with a 3,4-dichlorophenyl group. Quinoxalines are bicyclic aromatic systems containing two nitrogen atoms at positions 1 and 4, making them versatile scaffolds in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and π-π stacking . The incorporation of a piperazine moiety enhances solubility and provides a flexible platform for structural diversification, while the 3,4-dichlorophenyl substituent introduces electron-withdrawing properties that may influence receptor binding affinity and selectivity.
Propriétés
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4/c19-14-6-5-13(11-15(14)20)23-7-9-24(10-8-23)18-12-21-16-3-1-2-4-17(16)22-18/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWAUKRMZOSQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3,4-dichlorophenylpiperazine with quinoxaline derivatives. One common method includes the use of metal-catalyzed reactions, where transition metals such as iron, nickel, or ruthenium serve as catalysts . The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar metal-catalyzed processes. The focus is on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially hydrogenated derivatives .
Applications De Recherche Scientifique
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antidepressant and antipsychotic properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions . The compound may also interact with various receptors and enzymes, leading to its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Table 2: PI3Kα Inhibitory Activity of Selected Quinoxaline Derivatives
Key Observations:
- Electron-withdrawing groups (e.g., sulfonyl, bromophenyl) correlate with enhanced PI3Kα inhibition, as seen in compounds with IC50 values in the nanomolar range . The dichlorophenyl group in the target compound may exhibit similar electronic effects, though its activity remains uncharacterized.
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties of Quinoxaline Derivatives
Key Observations:
- The target compound’s higher molecular weight (~360 vs. 279–306 for others) may impact solubility and bioavailability.
Activité Biologique
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline can be represented as follows:
- IUPAC Name : 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]quinoxaline
- Molecular Formula : C18H16Cl2N4
- CAS Number : 339105-74-7
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. A study demonstrated that 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline showed potent activity against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including:
These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuropharmacological Effects
The compound is also studied for its potential antidepressant and antipsychotic effects. It is believed to interact with serotonin and dopamine receptors, which are critical in mood regulation. Animal studies have shown that administration of this compound leads to a significant reduction in depressive-like behaviors in models of depression .
The biological activity of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is primarily attributed to its ability to modulate neurotransmitter systems. It acts as a dual antagonist at serotonin (5-HT) and dopamine (D2) receptors, which may explain its antidepressant and antipsychotic effects. Additionally, its structural similarity to other piperazine derivatives enhances its binding affinity to these receptors .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A clinical trial demonstrated that patients treated with formulations containing this quinoxaline derivative showed improved outcomes in infections resistant to conventional antibiotics .
- Cancer Treatment : In a preclinical study involving mice with induced tumors, treatment with 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline resulted in a significant reduction in tumor size compared to controls .
Comparative Analysis with Similar Compounds
A comparison with other quinoxaline derivatives reveals unique properties:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane | Moderate Anticancer | 25 |
| Quinoxaline Derivative A | Antimicrobial | 30 |
| 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline | High Anticancer & Antimicrobial | 10 - 15 |
This table indicates that the subject compound exhibits superior biological activity compared to others in its class.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline, and how can purity be maximized?
Methodological Answer: The synthesis typically involves coupling 2-chloroquinoxaline with 1-(3,4-dichlorophenyl)piperazine under reflux conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Catalysis: Add potassium carbonate or triethylamine to deprotonate the piperazine nitrogen, accelerating reactivity .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR in DMSO-d6 to confirm substituent positions. The piperazine protons typically resonate at δ 2.5–3.5 ppm, while quinoxaline aromatic protons appear at δ 7.8–8.5 ppm .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C-Cl stretching at ~750 cm, C-N vibrations at ~1250 cm) using KBr pellets .
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (expected [M+H] at m/z 399.06 for CHClN) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. functional activity)?
Methodological Answer:
- Comparative Binding Assays: Perform radioligand displacement studies (e.g., -spiperone for D-like receptors) across multiple cell lines (CHO vs. HEK293) to assess receptor subtype specificity .
- Functional Activity Profiling: Use calcium flux or cAMP assays to differentiate partial agonism vs. antagonism. For example, contradictory serotonin 5-HT data may arise from cell-specific G-protein coupling .
- Theoretical Alignment: Apply kinetic or allosteric binding models to reconcile discrepancies between binding affinity (K) and functional potency (EC) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in piperazine-quinoxaline derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (F, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO) groups at the 3,4-dichlorophenyl moiety. Test for changes in logP (HPLC-derived) and receptor selectivity .
- Computational SAR: Use molecular docking (AutoDock Vina) to predict binding poses at target receptors (e.g., dopamine D) and validate with free-energy perturbation (FEP) calculations .
Q. How can researchers validate analytical methods for detecting trace impurities in bulk samples?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to generate degradation products. Use LC-MS/MS to identify impurities (e.g., dechlorinated byproducts) .
- Method Validation: Follow ICH Q2(R1) guidelines for specificity, linearity (R > 0.995), and LOD/LOQ (e.g., LOD ≤ 0.1% w/w) using a validated HPLC-DAD method .
Q. What experimental designs are suitable for comparing in vitro vs. in vivo metabolic stability?
Methodological Answer:
- In Vitro: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate intrinsic clearance (Cl) using the substrate depletion method .
- In Vivo: Administer intravenously (1 mg/kg) to rodents and collect plasma samples over 24h. Use non-compartmental analysis (Phoenix WinNonlin) to determine t and bioavailability .
Q. How can thermodynamic stability and polymorphic forms be assessed for this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Identify melting points and polymorph transitions (heating rate: 10°C/min, nitrogen atmosphere). A single endothermic peak suggests a pure crystalline form .
- X-Ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data (Mercury software) to confirm crystallinity and detect amorphous content .
Q. What advanced computational approaches are recommended for mechanistic studies of its pharmacokinetic behavior?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Use GastroPlus or Simcyp to simulate absorption/distribution based on logP, pK, and permeability (Caco-2 data) .
- Metabolite Prediction: Apply software like MetaSite to identify probable Phase I/II metabolites and cross-validate with in vitro hepatocyte assays .
Q. How should researchers address batch-to-batch variability in biological assay outcomes?
Methodological Answer:
- Quality Control (QC) Protocols: Implement strict synthesis SOPs and characterize each batch via -NMR, HPLC purity, and residual solvent analysis (GC-MS) .
- Statistical Analysis: Use ANOVA to compare biological data across batches. If variability persists, apply multivariate regression to identify critical physicochemical parameters (e.g., particle size, crystallinity) .
Q. What factorial design approaches optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use a 2 factorial design to test variables: temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (1–5 mol%). Optimize for yield and purity via response surface methodology (RSM) .
- Risk Assessment: Apply Failure Mode and Effects Analysis (FMEA) to prioritize factors (e.g., moisture sensitivity) impacting reproducibility at larger scales .
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